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Compound of Interest

Compound Name:
4-(tert-Butyl)-6-hydrazinyl-1,3,5-

triazin-2-amine

CAS No.: 175204-78-1

Cat. No.: B065181 Get Quote

This document provides an in-depth technical guide on the application of hydrazinyl triazine

derivatives in the field of drug discovery. It is intended for researchers, medicinal chemists, and

drug development professionals seeking to leverage this versatile chemical scaffold for creating

novel therapeutics. The guide covers fundamental synthesis strategies, key therapeutic

applications, and detailed experimental protocols for biological evaluation.

Introduction: The Hydrazinyl Triazine Scaffold
The 1,3,5-triazine, or s-triazine, ring is recognized as a "privileged structure" in medicinal

chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique

electronic properties and ability to be sequentially and selectively substituted at the 2, 4, and 6

positions make it an ideal foundation for combinatorial library synthesis.[2] The introduction of a

hydrazinyl (-NH-NH2) group, which is then typically converted to a hydrazone (-NH-N=CH-R),

creates a flexible and highly adaptable linker. This hydrazone linkage allows for the strategic

introduction of diverse pharmacophores, enabling the fine-tuning of a compound's biological

activity, selectivity, and pharmacokinetic properties.

This strategic combination of a stable triazine core with a modifiable hydrazone linker has led to

the development of potent agents across several critical therapeutic areas, most notably in

oncology, infectious diseases, and the treatment of neurodegenerative disorders.[3][4][5]
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Section 1: General Synthesis of Hydrazinyl Triazine
Derivatives
The synthesis of s-triazine hydrazone derivatives is a well-established, stepwise process that

offers high modularity. The general approach begins with the sequential nucleophilic

substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by

the introduction of the hydrazine moiety and final condensation to form the hydrazone.

Causality in Synthesis:
The exceptional reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent,

allowing for controlled, stepwise substitution. The first substitution occurs readily at 0-5°C, the

second at room temperature, and the third requires elevated temperatures. This differential

reactivity is the cornerstone of creating diversely substituted triazine cores. The final

condensation with an aldehyde or ketone to form the hydrazone (a Schiff base) is typically

catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon

more electrophilic and susceptible to attack by the nucleophilic hydrazine nitrogen.[3]

General Synthetic Workflow Diagram
The following diagram illustrates the common three-step pathway to synthesize target s-triazine

hydrazone derivatives.
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Step 1: Disubstitution of Triazine Core

Step 2: Hydrazine Introduction

Step 3: Hydrazone Formation
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Caption: General three-step synthesis of s-triazine hydrazone derivatives.
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Protocol 1: Synthesis of a Representative s-Triazine
Hydrazone
This protocol describes the synthesis of 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-

triazine-2,4-diyl)dimorpholine, a compound with demonstrated antiproliferative activity.[3][6]

Materials:

Cyanuric chloride

Morpholine

Sodium Bicarbonate (NaHCO₃)

Acetone, Dioxane

Hydrazine hydrate (80%)

Ethanol

2-Pyridinecarboxaldehyde

Glacial Acetic Acid

Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates

Step-by-Step Methodology:

Synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine: a. Dissolve cyanuric chloride (1

equivalent) in acetone at 0-5°C with stirring. b. In a separate flask, dissolve morpholine (2

equivalents) and NaHCO₃ (2 equivalents) in an acetone/water mixture. c. Add the

morpholine solution dropwise to the cyanuric chloride solution, maintaining the temperature

below 5°C. d. Stir the reaction for 4-6 hours, allowing it to slowly warm to room temperature.

e. Monitor the reaction by TLC. Upon completion, pour the mixture into ice water. f. Filter the

resulting white precipitate, wash with water, and dry to yield the dichloro-intermediate.

Rationale: The base (NaHCO₃) neutralizes the HCl byproduct of the nucleophilic substitution.
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Synthesis of 2-hydrazinyl-4,6-dimorpholino-1,3,5-triazine: a. Suspend the 2-chloro-4,6-

dimorpholino-1,3,5-triazine (1 equivalent) in dioxane or ethanol. b. Add hydrazine hydrate (3-

4 equivalents) to the suspension. c. Reflux the mixture for 8-12 hours until TLC indicates the

disappearance of the starting material.[7] d. Cool the reaction mixture to room temperature.

e. Pour into cold water and filter the precipitate. Wash with water and dry. This hydrazinyl

intermediate is often used directly in the next step without further purification.[3] Rationale: A

large excess of hydrazine hydrate drives the reaction to completion.

Synthesis of the Final Hydrazone Product: a. Dissolve the 2-hydrazinyl-4,6-dimorpholino-

1,3,5-triazine (1 equivalent) in ethanol. b. Add 2-pyridinecarboxaldehyde (1.1 equivalents) to

the solution. c. Add 2-3 drops of glacial acetic acid as a catalyst.[3] d. Reflux the mixture for

4-6 hours, monitoring by TLC. e. Upon completion, cool the reaction mixture. The product

often precipitates out of solution. f. Filter the solid, wash with cold ethanol, and recrystallize if

necessary to obtain the pure product.

Characterization (Self-Validation): a. Confirm the structure of the final product using

spectroscopic methods:

FTIR: Look for characteristic peaks for N-H stretching (~3220 cm⁻¹) and C=N stretching
(~1577 cm⁻¹).[3]
¹H NMR: Confirm the presence of protons from the morpholine, triazine, and pyridine
rings, and the characteristic N=CH proton.
¹³C NMR and Mass Spectrometry: Further confirm the molecular structure and mass.

Section 2: Application in Oncology
Hydrazinyl triazines have emerged as a powerful class of anticancer agents, primarily by

targeting key signaling pathways that are dysregulated in cancer, such as those involving

receptor tyrosine kinases (RTKs).[8][9]

Mechanism of Action: Kinase Inhibition
Many hydrazinyl triazine derivatives function as potent inhibitors of kinases like the Epidermal

Growth Factor Receptor (EGFR) and components of the downstream PI3K/AKT/mTOR

signaling pathway.[10][11][12] Aberrant activation of these pathways is a hallmark of many

cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[9] The triazine

scaffold acts as a hinge-binding motif, while the substituted hydrazone tail can form crucial
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interactions within the ATP-binding pocket of the kinase, preventing phosphorylation and

subsequent pathway activation.
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Caption: Simplified EGFR pathway and the inhibitory action of hydrazinyl triazines.

Antiproliferative Activity Data
The following table summarizes the in vitro anticancer activity of selected hydrazinyl triazine

derivatives against common cancer cell lines.

Compound
ID

Substituent
s on
Triazine

Hydrazone
Moiety

Cell Line IC₅₀ (µM) Reference

11
Di-

morpholino

Pyridin-2-

ylmethylene

MCF-7

(Breast)
1.0 [3][6]

11
Di-

morpholino

Pyridin-2-

ylmethylene

HCT-116

(Colon)
0.98 [3][6]

5h
Piperidino,

Diethylamino

Thiobarbiturat

e
A549 (Lung) 1.6 [7]

5h
Piperidino,

Diethylamino

Thiobarbiturat

e

MCF-7

(Breast)
1.2 [7]

18
Bis(dimethylp

yrazolyl)
Aniline

HCT-116

(Colon)
0.5 [10]

Protocol 2: In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and is a standard preliminary screen for cytotoxic

compounds.

Materials:

Cancer cell lines (e.g., MCF-7, HCT-116)

Complete growth medium (e.g., DMEM with 10% FBS)

96-well microtiter plates
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Hydrazinyl triazine compounds dissolved in DMSO

MTT reagent (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology:

Cell Seeding: a. Culture cells to ~80% confluency. Trypsinize, count, and dilute cells to a

concentration of 5x10⁴ cells/mL. b. Seed 100 µL of the cell suspension into each well of a

96-well plate (5,000 cells/well). c. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to

attach.

Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium

from a stock solution in DMSO. Ensure the final DMSO concentration is <0.5%. b. Include a

"vehicle control" (medium with DMSO only) and a "blank control" (medium only). c. Remove

the old medium from the wells and add 100 µL of the medium containing the test compounds

or controls. d. Incubate for 48-72 hours.

MTT Addition and Incubation: a. After incubation, add 20 µL of MTT solution to each well. b.

Incubate for another 3-4 hours. Rationale: Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150

µL of DMSO to each well to dissolve the formazan crystals. c. Agitate the plate gently for 10

minutes. d. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b.

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

% Viability = (Abs_test / Abs_control) * 100. c. Plot % Viability vs. compound concentration

(log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth)

using non-linear regression analysis.

MTT Assay Workflow Diagram
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Caption: Step-by-step workflow for the MTT cell viability assay.
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Section 3: Application in Antimicrobial Drug
Discovery
Hydrazinyl triazine derivatives have demonstrated significant potential as antimicrobial agents,

exhibiting broad-spectrum activity against various bacteria and fungi, including drug-resistant

strains.[2][13][14] The mechanism of action is thought to involve multiple targets, with some

evidence pointing towards the inhibition of essential enzymes like DNA gyrase.[5]

Protocol 3: Antimicrobial Susceptibility Testing by Broth
Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration

of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

Bacterial strains (e.g., S. aureus, E. coli)

Cation-adjusted Mueller-Hinton Broth (MHB)

Sterile 96-well microtiter plates

Test compounds dissolved in DMSO

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Positive control (no drug) and negative control (no bacteria) wells

Step-by-Step Methodology:

Prepare Compound Plate: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-

well plate. b. Prepare a 2X working stock of the test compound in MHB. Add 100 µL of this

stock to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2,

mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL

from well 10. Wells 11 (positive control) and 12 (negative control) receive no drug.
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Prepare Inoculum: a. Dilute the 0.5 McFarland standard bacterial suspension 1:100 in MHB

to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

Inoculate Plate: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This

brings the final volume to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL.

b. Add 50 µL of sterile MHB to well 12 (negative control).

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

Determine MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the

lowest concentration of the compound at which there is no visible growth (i.e., the first clear

well). The positive control (well 11) should be turbid, and the negative control (well 12)

should be clear.

Section 4: Application in Neurodegenerative
Diseases
The complexity of neurodegenerative diseases like Alzheimer's (AD) necessitates multi-target

therapeutic strategies.[4] Hydrazinyl triazines are well-suited for this approach, with derivatives

being developed to simultaneously inhibit key enzymes like β-secretase (BACE1) and

acetylcholinesterase (AChE), chelate metal ions, and prevent the pathological aggregation of

proteins such as tau and α-synuclein.[4][15][16]

Conceptual Protocol: Acetylcholinesterase (AChE)
Inhibition Assay
This protocol is based on the classic Ellman's method, which measures the activity of AChE via

a colorimetric reaction.

Step-by-Step Methodology:

Reagent Preparation: Prepare buffer solution, AChE enzyme solution, DTNB (Ellman's

reagent), and the substrate (acetylthiocholine iodide).

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the

hydrazinyl triazine inhibitor.
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Enzyme Addition: Add the AChE solution to the wells and pre-incubate for 15 minutes to

allow the inhibitor to bind to the enzyme.

Initiate Reaction: Add the substrate (acetylthiocholine) to start the reaction. Rationale: AChE

hydrolyzes the substrate into thiocholine. Thiocholine then reacts with DTNB to produce a

yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured

spectrophotometrically.

Kinetic Measurement: Immediately measure the change in absorbance over time at ~412

nm.

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the

percent inhibition relative to a no-inhibitor control and calculate the IC₅₀ value.

Conclusion and Future Perspectives
The hydrazinyl triazine scaffold is a remarkably versatile and productive platform in drug

discovery. Its modular synthesis allows for the creation of large, diverse chemical libraries,

while the resulting derivatives have demonstrated potent and specific activities against a wide

range of therapeutic targets in oncology, microbiology, and neurology. Future research will likely

focus on optimizing the pharmacokinetic and safety profiles of these compounds, developing

highly selective inhibitors to minimize off-target effects, and exploring their application in

combination therapies to overcome drug resistance. The continued exploration of this

privileged structure promises to yield a new generation of innovative medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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